5-(Benzyloxy)-2-(1H-pyrrol-2-YL)-1H-indole
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Overview
Description
5-(Benzyloxy)-2-(1H-pyrrol-2-yl)-1H-indole is a complex organic compound that features an indole core substituted with a benzyloxy group at the 5-position and a pyrrole ring at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Benzyloxy)-2-(1H-pyrrol-2-yl)-1H-indole typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Introduction of the Benzyloxy Group: The benzyloxy group can be introduced via a nucleophilic substitution reaction. Benzyl alcohol is reacted with the indole derivative in the presence of a strong base such as sodium hydride.
Attachment of the Pyrrole Ring: The pyrrole ring can be attached through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, where a pyrrole boronic acid derivative reacts with the halogenated indole compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring, leading to the formation of pyrrole oxides.
Reduction: Reduction reactions can occur at the benzyloxy group, converting it to a benzyl alcohol derivative.
Substitution: Electrophilic substitution reactions can occur at the indole core, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents such as halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed.
Major Products Formed
Oxidation: Pyrrole oxides and other oxidized derivatives.
Reduction: Benzyl alcohol derivatives.
Substitution: Halogenated or nitrated indole derivatives.
Scientific Research Applications
5-(Benzyloxy)-2-(1H-pyrrol-2-yl)-1H-indole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 5-(Benzyloxy)-2-(1H-pyrrol-2-yl)-1H-indole depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes, receptors, and DNA. The indole and pyrrole rings allow for π-π interactions and hydrogen bonding, facilitating binding to target molecules. Pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, and interference with DNA replication.
Comparison with Similar Compounds
Similar Compounds
5-(Methoxy)-2-(1H-pyrrol-2-yl)-1H-indole: Similar structure but with a methoxy group instead of a benzyloxy group.
5-(Benzyloxy)-2-(1H-pyrrol-2-yl)-3H-indole: Similar structure but with a different position of the hydrogen atom on the indole ring.
5-(Benzyloxy)-2-(1H-pyrrol-3-yl)-1H-indole: Similar structure but with the pyrrole ring attached at a different position.
Uniqueness
5-(Benzyloxy)-2-(1H-pyrrol-2-yl)-1H-indole is unique due to the specific positioning of the benzyloxy and pyrrole groups, which can influence its chemical reactivity and biological activity. The combination of these functional groups allows for diverse interactions and applications that may not be achievable with similar compounds.
Properties
CAS No. |
569337-40-2 |
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Molecular Formula |
C19H16N2O |
Molecular Weight |
288.3 g/mol |
IUPAC Name |
5-phenylmethoxy-2-(1H-pyrrol-2-yl)-1H-indole |
InChI |
InChI=1S/C19H16N2O/c1-2-5-14(6-3-1)13-22-16-8-9-17-15(11-16)12-19(21-17)18-7-4-10-20-18/h1-12,20-21H,13H2 |
InChI Key |
FIMFUCDHNLFQFT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC3=C(C=C2)NC(=C3)C4=CC=CN4 |
Origin of Product |
United States |
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